molecular formula C8H12F2O3 B6609563 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid CAS No. 2293409-22-8

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid

Cat. No. B6609563
CAS RN: 2293409-22-8
M. Wt: 194.18 g/mol
InChI Key: XMHJVOAJSXHEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid (DFCMPA) is an organic compound with a molecular formula of C6H11F2O3. It is a colorless liquid at room temperature and is soluble in water. DFCMPA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block in the synthesis of other compounds, as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. In addition, DFCMPA has been used as a biological probe to study the structure and function of proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid is not fully understood. However, it is believed that the compound binds to proteins and other biological molecules, which alters their structure and function. This binding may be mediated by hydrogen bonding, hydrophobic interactions, or other forms of non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid are not fully understood. However, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid in laboratory experiments include its low cost, its availability, and its ability to bind to proteins and other biological molecules. The main limitation of using 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

For the use of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid in scientific research include its use as a tool to study the structure and function of proteins and other biological molecules, its use as a building block in the synthesis of other compounds, and its use as a reagent in the synthesis of pharmaceuticals. In addition, further research into the biochemical and physiological effects of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid may lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid may lead to the development of new drugs and other compounds.

Synthesis Methods

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid is synthesized by the reaction of 3,3-difluoro-2-methoxypropionic acid (DFPMA) with ethyl chloroformate. The reaction takes place in an aqueous medium, with the aid of a base, such as sodium bicarbonate or potassium carbonate, and a catalyst, such as potassium iodide. The reaction is carried out at room temperature and the product is obtained in high yield.

Scientific Research Applications

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid has been used in a variety of scientific research applications. It has been employed as a building block in the synthesis of other compounds, such as pharmaceuticals and polymers. In addition, 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid has been used as a probe to study the structure and function of proteins and other biological molecules. For example, 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid has been used to study the structure and function of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid has also been used to study the structure and function of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.

properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-7(13-2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJVOAJSXHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.